An In-depth Technical Guide to 3-Nitrobiphenyl-d9: Chemical Properties and Structure
An In-depth Technical Guide to 3-Nitrobiphenyl-d9: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural information of 3-Nitrobiphenyl-d9, a deuterated analog of 3-nitrobiphenyl. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.
Chemical and Physical Properties
3-Nitrobiphenyl-d9 is a stable isotope-labeled form of 3-nitrobiphenyl, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 3-nitrobiphenyl, as it is chemically identical to the analyte but has a distinct, higher mass.
A summary of the key chemical and physical properties for 3-Nitrobiphenyl-d9 and its non-deuterated counterpart is provided below. It is important to note that while the properties of the deuterated and non-deuterated forms are very similar, slight variations may exist.
| Property | 3-Nitrobiphenyl-d9 | 3-Nitrobiphenyl (for comparison) |
| Molecular Formula | C₁₂D₉NO₂[1] | C₁₂H₉NO₂[2] |
| Molecular Weight | 208.261 g/mol [1] | 199.21 g/mol [2] |
| CAS Number | Not explicitly found for 3-Nitrobiphenyl-d9 | 2113-58-8[3] |
| Appearance | White to orange to green powder/crystal | Yellow crystalline solid |
| Melting Point | Data not available | 58-60 °C |
| Boiling Point | Data not available | 227 °C at 35 mmHg |
| Solubility | Data not available | Insoluble in water |
| Accurate Mass | 208.12 | 199.0633 |
Chemical Structure
The chemical structure of 3-Nitrobiphenyl-d9 consists of a biphenyl backbone with a nitro group at the 3-position of one of the phenyl rings. All nine hydrogens on the biphenyl rings are substituted with deuterium.
| Structural Representation | Data |
| SMILES | [2H]c1c([2H])c([2H])c(c([2H])c1[2H])c1c([2H])ccc([2H])c1--INVALID-LINK--[O-] |
| InChI | InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-(3-nitrophenyl-2,4,5,6-tetradeuteriophenyl)benzene |
Experimental Protocols
Synthesis
The synthesis of 3-Nitrobiphenyl-d9 would likely involve the nitration of deuterated biphenyl or a coupling reaction, such as a Suzuki coupling, between a deuterated phenylboronic acid and a nitrated benzene derivative. A generalized synthetic workflow is depicted below.
Caption: Generalized Suzuki coupling for 3-Nitrobiphenyl-d9 synthesis.
A patent for the synthesis of a related compound, 3,4,5-trifluoro-2'-nitrobiphenyl, describes a method involving the reaction of 3,4,5-trifluorobenzeneboronic acid with an ortho-nitro substituted benzene in the presence of a catalyst and an acid-binding agent, followed by washing, extraction, and recrystallization. A similar approach could likely be adapted for the synthesis of 3-Nitrobiphenyl-d9 using the appropriate deuterated starting materials.
Use as an Internal Standard in Mass Spectrometry
3-Nitrobiphenyl-d9 is primarily used as an internal standard in quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS). The general workflow for its use is outlined below.
Caption: Standard workflow for internal standard-based quantification.
Experimental Details:
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Sample Preparation: A known amount of 3-Nitrobiphenyl-d9 is added to the sample (e.g., biological fluid, environmental matrix) before any sample processing steps. This allows for the correction of analyte loss during extraction, concentration, and derivatization.
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Chromatographic Separation: The sample extract is then injected into a gas chromatograph (GC) or liquid chromatograph (LC) to separate the analyte (3-nitrobiphenyl) and the internal standard (3-Nitrobiphenyl-d9) from other matrix components.
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Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is set to monitor specific ions for both the analyte and the deuterated internal standard.
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Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Isotopic Purity
The isotopic purity of a deuterated internal standard is a critical parameter that affects the accuracy of quantitative results. It is essential to use an internal standard with high isotopic purity to minimize any contribution to the analyte signal. While a specific certificate of analysis for 3-Nitrobiphenyl-d9 detailing its isotopic purity was not found, suppliers of deuterated standards typically provide this information. For example, a supplier of 4-Nitrobiphenyl-d9 specifies a purity of 98 atom % D. It is crucial to obtain a certificate of analysis from the supplier for any batch of 3-Nitrobiphenyl-d9 to be used in quantitative assays.
Safety and Handling
The safety data for 3-Nitrobiphenyl-d9 is not extensively documented. However, based on the data for the non-deuterated 3-nitrobiphenyl and other related nitroaromatic compounds, it should be handled with caution.
Hazard Identification (based on 3-Nitrobiphenyl and related compounds):
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Acute Toxicity: Harmful if swallowed.
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Skin Irritation: May cause skin irritation.
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Eye Irritation: May cause eye irritation.
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Mutagenicity: Suspected of causing genetic defects.
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Carcinogenicity: The non-deuterated 4-Nitrobiphenyl is listed as a substance that may cause cancer.
Recommended Handling Precautions:
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Use in a well-ventilated area or with a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Logical Relationships in Analytical Chemistry
The use of a deuterated internal standard like 3-Nitrobiphenyl-d9 is based on a logical relationship between the analyte and the standard to ensure accurate quantification.
Caption: Core principles of using a deuterated internal standard.
This diagram illustrates that the fundamental principle of using a deuterated internal standard relies on its chemical and physical similarity to the analyte. This similarity leads to comparable behavior during sample processing and analysis (co-elution and similar ionization), which in turn allows for the correction of variations and ultimately leads to accurate quantification.
